molecular formula C13H13N3O3 B2830341 1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006491-39-9

1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2830341
CAS No.: 1006491-39-9
M. Wt: 259.265
InChI Key: HWJDFLJYZFGRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by:

  • A 1-methyl group at the pyrazole ring’s N1 position.
  • A [methyl(phenyl)amino]carbonyl substituent at the C3 position, forming an amide linkage.
  • A carboxylic acid group at the C4 position.

This structure combines a polar carboxylic acid with a hydrophobic aromatic phenyl group, making it a versatile scaffold for pharmaceutical or agrochemical applications. Its synthesis typically involves coupling reactions (e.g., HBTU-mediated amidation) and purification via chromatography, as seen in analogous pyrazole derivatives .

Properties

IUPAC Name

1-methyl-3-[methyl(phenyl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-15-8-10(13(18)19)11(14-15)12(17)16(2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJDFLJYZFGRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by functionalization at specific positions.

  • Formation of the Pyrazole Ring:

      Starting Materials: Hydrazine and 1,3-dicarbonyl compounds.

      Reaction Conditions: The reaction is usually carried out in an acidic or basic medium, often under reflux conditions.

  • Functionalization:

      N-Methylation: Introduction of the methyl group at the nitrogen atom.

      Carboxylation: Introduction of the carboxylic acid group.

      Amidation: Formation of the amide bond with methyl(phenyl)amine.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated pyrazoles.

Scientific Research Applications

1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents (Position) Molecular Formula Notable Properties/Applications Evidence Source
1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid -CO-NH(CH₃)Ph (C3), -COOH (C4), -CH₃ (N1) C₁₃H₁₃N₃O₃ Potential bioactive scaffold (inferred) N/A
1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide (47f) Isoxazole (C3), -CONH-(diethylamino)phenyl (C4) C₁₈H₂₂N₄O₂ GAT inhibitor candidate
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride -CF₃ (C3), -COCl (C4) C₆H₄ClF₃N₂O Agrochemical intermediate (industrial)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a-e derivatives) -Bz (N1), -Ph (C3), -CHO (C4) C₁₈H₁₄N₂O₂ Antioxidant/anti-inflammatory activity
1-Methyl-3-(morpholin-4-ylpropylcarbamoyl)-1H-pyrazole-4-carboxylic acid -CO-NH-(morpholinylpropyl) (C3), -COOH (C4) C₁₄H₂₂N₄O₄ Discontinued due to stability issues

Key Structural and Functional Differences

Substituent Effects on Bioactivity The trifluoromethyl group in ’s compound enhances electron-withdrawing properties, improving agrochemical stability . In contrast, the methyl(phenyl)amino carbonyl group in the target compound may enhance binding to aromatic receptors (e.g., enzymes or transporters) through π-π interactions . Antioxidant activity in ’s derivatives correlates with electron-donating groups (e.g., benzoyl and methoxyphenyl), absent in the target compound .

Synthetic Complexity

  • Industrial synthesis of trifluoromethyl-pyrazole derivatives () achieves 46.8% yield via cyclization and chlorination , whereas amide-linked derivatives (e.g., ) require coupling agents like HBTU and DIPEA, limiting scalability .

Physicochemical Properties

  • Solubility : Carboxylic acid groups (e.g., target compound, ) improve aqueous solubility compared to esters or aldehydes (e.g., ’s carbaldehyde derivatives) .
  • Lipophilicity : The phenyl group in the target compound increases logP vs. morpholinylpropyl () or isoxazole () analogues, affecting membrane permeability .

Biological Activity

1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid, a synthetic organic compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being explored for its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring with specific substitutions that influence its biological activity. The molecular formula is C13H13N3O3C_{13}H_{13}N_{3}O_{3}, and it has a molecular weight of 259.26 g/mol .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The specific mechanisms can include:

  • Antimicrobial Activity : The compound exhibits dose-dependent antimicrobial effects against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anticancer Properties : Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For instance, studies have shown significant cytotoxicity against different cancer cell lines (e.g., MCF7, NCI-H460) with IC50 values ranging from 0.01 µM to 42.30 µM depending on the specific derivative tested .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and related compounds:

Activity Cell Line/Pathogen IC50/Effect Reference
AnticancerMCF7 (breast cancer)IC50 = 0.01 µM
NCI-H460 (lung cancer)IC50 = 0.16 µM
Hep-2 (laryngeal cancer)IC50 = 3.25 mg/mL
AntimicrobialStaphylococcus aureusMIC = 25 mg/mL
Bacillus subtilisMIC = 12.5 mg/mL
Anti-inflammatoryIn vitro assaysSignificant reduction in inflammatory markers

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various pyrazole derivatives, it was found that compounds similar to this compound demonstrated significant inhibition of tumor growth in MCF7 and NCI-H460 cell lines. The mechanism involved apoptosis induction via activation of caspase pathways .

Case Study 2: Antimicrobial Effects

Research has shown that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro tests indicated that higher concentrations resulted in greater antimicrobial efficacy, suggesting a potential application in treating bacterial infections .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Vilsmeier reaction on N-methylpyrazole to yield pyrazole-4-carboxaldehyde using POCl₃/DMF .
  • Step 2 : Oxidation of the aldehyde to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .
  • Step 3 : Coupling with methyl(phenyl)carbamoyl chloride via nucleophilic acyl substitution.
  • Key Validation : Confirm regiochemistry using nuclear Overhauser effect (NOE) experiments to distinguish between N-substituted isomers .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ 3.5–4.0 ppm, aromatic protons at δ 7.0–8.0 ppm) and carbonyl signals (carboxylic acid at ~170 ppm) .
  • IR Spectroscopy : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm the molecular formula .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound during scale-up?

  • Methodological Answer :
  • Reaction Conditions :
  • Use excess POCl₃ (1.2–1.5 equiv) in the Vilsmeier step to drive aldehyde formation .
  • Optimize oxidation temperature (60–80°C) to minimize side reactions like over-oxidation.
  • Purification : Recrystallize intermediates (e.g., pyrazole-4-carboxylic acid) using ethanol/water (3:1 v/v) to remove unreacted starting materials .
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) during carbamoylation to enhance reaction rates .

Q. What strategies mitigate low aqueous solubility for in vitro biological assays?

  • Methodological Answer :
  • Salt Formation : Treat the carboxylic acid with NaOH (1.0 equiv) in ethanol to generate the sodium salt, improving solubility in PBS .
  • Co-Solvent Systems : Use DMSO (≤10% v/v) or PEG-400 to maintain compound stability .
  • Prodrug Approach : Synthesize the methyl ester derivative via Fischer esterification (H₂SO₄/MeOH), then hydrolyze in vivo using esterases .

Q. How can contradictory biological activity data for structural analogs be resolved?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate analogs under identical conditions (e.g., MTT assay, 48-hour incubation, 10% FBS) to isolate variable factors .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) to measure binding affinity to the target (e.g., mTOR kinase) and rule off-target effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze steric clashes caused by substituents (e.g., trifluoromethyl vs. phenyl groups) .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying this compound’s enzyme inhibition?

  • Methodological Answer :
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
  • Negative Controls : Use DMSO vehicle (≤0.1% v/v) to rule out solvent interference.
  • Dose-Response Curves : Generate IC₅₀ values with ≥8 concentrations (e.g., 0.1–100 µM) in triplicate .

Q. How should researchers address discrepancies in reported pKa values for pyrazole-carboxylic acids?

  • Methodological Answer :
  • Standardized Titration : Use a pH-meter equipped with a microelectrode in 0.1 M KCl to minimize ionic strength variations .
  • Validation : Compare experimental pKa with computational predictions (e.g., MarvinSketch ) to identify outliers caused by solvent effects .

Structure-Activity Relationship (SAR) Studies

Q. Which substituents enhance the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace the carboxylic acid with tetrazole (similar pKa, improved membrane permeability) .
  • Fluorination : Introduce difluoromethyl at position 3 to enhance metabolic stability (CYP450 resistance) .
  • Log P Optimization : Use HPLC-based log P measurements to balance hydrophilicity (target: 1.5–3.0) .

Safety & Handling

Q. What precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use a fume hood during synthesis to prevent inhalation of volatile reagents (e.g., POCl₃) .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in designated organic waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.